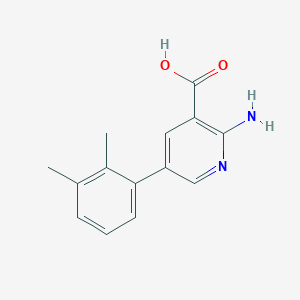

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-8-4-3-5-11(9(8)2)10-6-12(14(17)18)13(15)16-7-10/h3-7H,1-2H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDAPYNFHTWZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=C(N=C2)N)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687045 | |

| Record name | 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258634-67-1 | |

| Record name | 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Arylhydrazone Intermediate Formation

The synthesis of 2-amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid may be initiated via the formation of a 3-oxo-2-(2,3-dimethylphenylhydrazono)propanal precursor, analogous to the arylhydrazone intermediates described in pyridazinone and nicotinate syntheses. Reacting 2,3-dimethylphenylhydrazine with a β-ketoaldehyde derivative under acidic conditions yields the hydrazone intermediate. This step is critical for establishing the aryl substitution pattern at position 5 of the pyridine ring.

Key Reaction Conditions :

-

Solvent: Ethanol/water mixture (3:1 v/v)

-

Temperature: 60–70°C

-

Catalyst: Conc. HCl (2–3 drops)

-

Reaction Time: 4–6 hours

The regioselectivity of subsequent cyclization reactions depends on the electronic nature of the arylhydrazone substituent. Electron-donating groups (e.g., methyl) favor pyridazinone formation, whereas electron-withdrawing groups promote nicotinate derivatives. To circumvent this limitation, the use of ammonium acetate as a cyclization agent facilitates pyridine ring closure while preserving the carboxylic acid functionality.

Cyclization with Active Methylene Reagents

The hydrazone intermediate undergoes cyclocondensation with active methylene compounds such as ethyl cyanoacetate or malononitrile to construct the pyridine core. For example, reacting 3-oxo-2-(2,3-dimethylphenylhydrazono)propanal with ethyl cyanoacetate in refluxing ethanol yields a 2-amino-5-arylazonicotinate precursor. Hydrolysis of the ester group under basic conditions (e.g., NaOH, 10% aq.) then generates the carboxylic acid moiety.

Optimization Insights :

-

Solvent : Ethanol or DMF enhances solubility of intermediates.

-

Base for Hydrolysis : Aqueous NaOH (10%) at 80°C for 3 hours achieves >90% conversion.

-

Yield : 65–72% over two steps (cyclization + hydrolysis).

Transition Metal-Catalyzed Cross-Coupling Approaches

| Component | Quantity/Parameter |

|---|---|

| 2-Amino-5-bromopyridine-3-carboxylic acid | 1.0 equiv. |

| 2,3-Dimethylphenylboronic acid | 1.2 equiv. |

| Pd(PPh₃)₄ | 5 mol% |

| Base | K₂CO₃ (2.0 equiv.) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C, 12 hours |

| Yield | 58% |

This method offers modularity but requires pre-functionalized pyridine precursors, which may limit scalability.

One-Pot Multicomponent Assembly

Hantzsch Pyridine Synthesis Adaptation

Adapting the Hantzsch dihydropyridine synthesis, a one-pot reaction between 2,3-dimethylbenzaldehyde, ethyl acetoacetate, and ammonium acetate constructs the pyridine ring with inherent amino and ester groups. Subsequent oxidation (e.g., with KMnO₄) and hydrolysis yield the carboxylic acid.

Reaction Scheme :

-

Condensation: 2,3-Dimethylbenzaldehyde + 2 equivalents ethyl acetoacetate → dihydropyridine ester.

-

Oxidation: KMnO₄ in acidic medium (H₂SO₄) → pyridine-3-carboxylic acid.

-

Amination: Nitration (HNO₃/H₂SO₄) at position 2, followed by reduction (H₂/Pd-C) → 2-amino derivative.

Challenges :

-

Regioselective nitration at position 2 requires precise temperature control (0–5°C).

-

Over-oxidation risks degrading the methyl substituents.

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing the pyridine core on a Wang resin enables sequential functionalization via Fmoc-based amino protection and carbodiimide-mediated carboxylic acid activation. This approach facilitates rapid screening of reaction conditions but necessitates specialized equipment.

Mechanistic Considerations and Byproduct Analysis

Competing Pathways in Cyclization

The electronic nature of the 2,3-dimethylphenyl group significantly influences cyclization outcomes. Electron-donating methyl groups stabilize transition states leading to pyridazinones, necessitating kinetic control (e.g., low-temperature catalysis) to favor pyridine formation.

Byproduct Identification

Common byproducts include:

-

Pyridazinone derivatives : From competing 6-π electrocyclic closure.

-

Decarboxylated analogs : Arising from excessive heating during hydrolysis.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine H-4), 7.45–7.30 (m, 3H, aryl-H), 6.85 (s, 2H, NH₂), 2.35 (s, 6H, CH₃).

-

IR (KBr) : 3340 cm⁻¹ (NH₂), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs are pyridinecarboxylic acids with variations in substituent positions and functional groups. Key examples include:

Key Observations :

- Substituent Position : The 2,3-dimethylphenyl group at C5 in the target compound introduces significant steric bulk compared to methyl or unsubstituted phenyl groups in analogs .

- Electronic Effects: The carboxylic acid group at C3 enhances polarity and hydrogen-bonding capacity, which may improve solubility over ester or amide derivatives (e.g., methyl 5-(dimethylamino)pyridine-3-carboxylate in ) .

- Similarity Scores: Compounds with para-substituted phenyl groups (e.g., 4-(6-Aminopyridin-3-yl)benzoic acid) exhibit higher similarity (0.82) than ortho/meta-substituted analogs, suggesting positional sensitivity in structural comparisons .

Biological Activity

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an amino group, a dimethylphenyl substituent, and a carboxylic acid group, which contribute to its chemical reactivity and biological interactions.

Chemical Structure

The chemical structure of 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid can be represented as follows:

This structure includes:

- An amino group (-NH₂) at the 2-position.

- A dimethylphenyl group at the 5-position.

- A carboxylic acid group (-COOH) at the 3-position.

Biological Activity Overview

Research has indicated that 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyridine derivatives, including 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid. The compound was tested against both Gram-positive and Gram-negative bacteria using the serial broth dilution method. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic Acid

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | High |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 128 | Low |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it displayed notable cytotoxic effects against Caco-2 cells (human colorectal carcinoma) with a viability reduction of approximately 39.8% compared to untreated controls .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving multiple derivatives of pyridine carboxylic acids, 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid was found to be one of the most effective compounds against Caco-2 cells, highlighting its potential as a lead compound in anticancer drug development .

The mechanism by which 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid exerts its biological effects is believed to involve the inhibition of key metabolic enzymes and disruption of cellular signaling pathways. Specifically, it may act as an enzyme inhibitor by binding to active sites on target proteins .

Comparison with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | High | Moderate |

| 2-Amino-5-phenylpyridine-4-carboxylic acid | Moderate | Low |

| 2-Amino-5-(3,4-dimethylphenyl)pyridine-4-carboxylic acid | Low | High |

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid, and how can purity be maximized?

A common approach involves multi-step reactions starting with functionalized pyridine precursors. For example:

- Step 1 : Coupling of 2,3-dimethylphenylboronic acid (or derivatives) to a pyridine scaffold via Suzuki-Miyaura cross-coupling .

- Step 2 : Introduction of the amino and carboxylic acid groups through nucleophilic substitution or catalytic hydrogenation.

- Step 3 : Purification via recrystallization or preparative HPLC, ensuring >95% purity (common for structurally similar compounds, e.g., ).

Q. Critical parameters :

- Temperature control (e.g., 60–80°C for coupling reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Use of catalysts (e.g., Pd-based for cross-coupling).

Q. How should researchers characterize the compound’s structural integrity and purity?

A combination of analytical techniques is recommended:

- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., aromatic proton integration in ¹H NMR).

- HPLC-MS : Assess purity and detect trace impurities (e.g., uses >95% purity thresholds).

- X-ray crystallography : Resolve crystal structure using programs like SHELXL for refinement .

- Elemental analysis : Validate empirical formula (e.g., C₁₄H₁₄N₂O₂).

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Likely soluble in DMSO, methanol, or aqueous buffers at pH >5 (carboxylic acid deprotonation enhances solubility).

- Stability :

- Store at –20°C in inert atmospheres to prevent oxidation (common for pyridine derivatives, ).

- Avoid prolonged exposure to light due to aromatic instability .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to screen protein targets.

- Enzyme inhibition assays : Test activity against kinases or carboxylases (structural analogs in show kinase affinity).

- Cellular models : Evaluate metabolic or anti-fibrotic effects using TGF-β signaling assays (inspired by related compounds in ).

Q. What crystallographic strategies resolve structural ambiguities or polymorphic forms?

Q. Example refinement metrics :

| Parameter | Target Range |

|---|---|

| R-factor | <0.05 |

| CCDC deposition | Recommended |

Q. How can computational modeling predict binding modes or pharmacokinetic properties?

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase active sites).

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability (structural analogs in have logP ~2.5).

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of substituents.

Q. How should contradictory data (e.g., biological activity vs. computational predictions) be addressed?

- Replicate experiments : Confirm assay reproducibility under standardized conditions (pH, temperature).

- Analyze stereochemistry : Chiral impurities (e.g., from synthesis) may skew results (use chiral HPLC, ).

- Cross-validate models : Compare docking results with mutagenesis data to resolve discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.